molecular formula C13H18FNO2 B15123053 Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate

Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate

Cat. No.: B15123053
M. Wt: 239.29 g/mol
InChI Key: FNGZHCKWHLJNHR-UHFFFAOYSA-N
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Description

TERT-BUTYL (2S)-2-AMINO-3-(3-FLUOROPHENYL)PROPANOATE is a chemical compound that features a tert-butyl group, an amino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (2S)-2-AMINO-3-(3-FLUOROPHENYL)PROPANOATE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate, 3-fluorobenzaldehyde, and an appropriate amine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under mild conditions, with the use of catalysts such as palladium or nickel to facilitate the transformations.

Industrial Production Methods

In an industrial setting, the production of TERT-BUTYL (2S)-2-AMINO-3-(3-FLUOROPHENYL)PROPANOATE may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (2S)-2-AMINO-3-(3-FLUOROPHENYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

TERT-BUTYL (2S)-2-AMINO-3-(3-FLUOROPHENYL)PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of TERT-BUTYL (2S)-2-AMINO-3-(3-FLUOROPHENYL)PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    TERT-BUTYL (2S)-2-AMINO-3-(4-FLUOROPHENYL)PROPANOATE: Similar structure but with the fluorine atom at the para position.

    TERT-BUTYL (2S)-2-AMINO-3-(2-FLUOROPHENYL)PROPANOATE: Similar structure but with the fluorine atom at the ortho position.

    TERT-BUTYL (2S)-2-AMINO-3-(3-CHLOROPHENYL)PROPANOATE: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

TERT-BUTYL (2S)-2-AMINO-3-(3-FLUOROPHENYL)PROPANOATE is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H18FNO2

Molecular Weight

239.29 g/mol

IUPAC Name

tert-butyl 2-amino-3-(3-fluorophenyl)propanoate

InChI

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3

InChI Key

FNGZHCKWHLJNHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)F)N

Origin of Product

United States

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